molecular formula C6H7BrO2 B2919735 Methyl 3-bromocyclobut-2-ene-1-carboxylate CAS No. 2460748-93-8

Methyl 3-bromocyclobut-2-ene-1-carboxylate

Cat. No.: B2919735
CAS No.: 2460748-93-8
M. Wt: 191.024
InChI Key: AHGLXHFTZDQVKU-UHFFFAOYSA-N
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Description

Methyl 3-bromocyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C6H7BrO2. It is a derivative of cyclobutene, featuring a bromine atom and a methyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromocyclobut-2-ene-1-carboxylate typically involves the bromination of cyclobutene derivatives followed by esterification. One common method involves the reaction of cyclobutene with bromine in the presence of a solvent like dichloromethane to yield 3-bromocyclobutene. This intermediate is then treated with methanol and a catalytic amount of acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromocyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives.

    Oxidation Reactions: Oxidation can yield cyclobutene carboxylic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromocyclobut-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of cyclobutane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromocyclobut-2-ene-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromocyclobutane-1-carboxylate: Similar structure but lacks the double bond in the cyclobutene ring.

    Methyl 3-chlorocyclobut-2-ene-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 3-iodocyclobut-2-ene-1-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Methyl 3-bromocyclobut-2-ene-1-carboxylate is unique due to the presence of both a bromine atom and a double bond in the cyclobutene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromocyclobut-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c1-9-6(8)4-2-5(7)3-4/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGLXHFTZDQVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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